Zinc triphosphate

Description

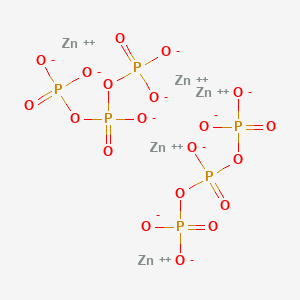

Structure

2D Structure

Properties

CAS No. |

100576-21-4 |

|---|---|

Molecular Formula |

O20P6Zn5 |

Molecular Weight |

832.7 g/mol |

IUPAC Name |

pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |

InChI Key |

NKCMAJJSYIFCHC-UHFFFAOYSA-D |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Triphosphate and Analogous Compounds

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a widely employed strategy for the synthesis of zinc triphosphate, offering control over the final product's characteristics through the manipulation of reaction conditions. ontosight.ai This category encompasses conventional precipitation, hydrothermal and sonochemical methods, as well as template-assisted fabrication.

Conventional Controlled Precipitation Protocols

Conventional controlled precipitation is a straightforward and common method for producing this compound. austinpublishinggroup.comaustinpublishinggroup.com This technique typically involves the reaction of a soluble zinc salt with a phosphate (B84403) source in an aqueous medium. ijirse.in

A general procedure involves preparing separate aqueous solutions of a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297), and a phosphate precursor, like potassium dihydrogen phosphate (KH₂PO₄) or disodium (B8443419) phosphate (Na₂HPO₄). austinpublishinggroup.comaustinpublishinggroup.comacs.org The phosphate solution is then added dropwise to the zinc salt solution under constant stirring. austinpublishinggroup.com The formation of a white precipitate of this compound indicates the progression of the reaction. austinpublishinggroup.com The pH of the reaction mixture is a critical parameter and is often adjusted to a specific value, for instance, around 3.0, using a base like ammonia (B1221849) solution, to facilitate the precipitation of the desired zinc phosphate phase. austinpublishinggroup.comaustinpublishinggroup.com

The net ionic equation for the precipitation of this compound from an aqueous solution is: 3Zn²⁺(aq) + 2PO₄³⁻(aq) → Zn₃(PO₄)₂(s) brainly.com

The reaction temperature and time are also controlled to ensure complete reaction and to influence the properties of the final product. austinpublishinggroup.com For instance, the reaction might be allowed to proceed for a specific duration, such as 60 minutes, at room temperature. austinpublishinggroup.com Following precipitation, the product is separated from the solution by filtration, washed to remove any unreacted precursors and byproducts, and then dried. ijirse.insmolecule.com

Some protocols may employ different starting materials, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃) reacted with phosphoric acid (H₃PO₄). smolecule.com The mixture is heated to facilitate the reaction, and upon cooling, this compound precipitates out. smolecule.com Another variation involves using zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors. jca.edu.vnnih.gov

The characteristics of the this compound, such as its crystalline phase and particle size, can be influenced by the specific precursors and reaction conditions used. For example, using zinc acetate and orthophosphoric acid can yield monoclinic Zn₃(PO₄)₂ nanoparticles. ijirse.in

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials, including various forms of zinc phosphate, from aqueous solutions under elevated temperature and pressure. rsc.orgscirp.org This technique facilitates the formation of well-defined crystal structures and can be used to create novel layered or open-framework zinc phosphate compounds. rsc.org

In a typical hydrothermal synthesis of a zinc phosphate material, a mixture of a zinc source, a phosphate source, and often a structure-directing agent or template is sealed in an autoclave and heated. rsc.org For example, a layered zinc phosphate has been synthesized hydrothermally from a mixture of zinc acetate dihydrate, phosphoric acid, and triethylenetetramine (B94423) as a structure-directing agent in distilled water. rsc.org The molar composition of the initial mixture is carefully controlled to guide the formation of the desired product. rsc.org

The reaction temperature is a critical parameter in hydrothermal synthesis. For instance, in the synthesis of a specific zinc phosphate, the reaction was carried out at 105°C. ajol.info The duration of the hydrothermal treatment also plays a significant role in the crystallization process.

Hydrothermal methods can be combined with other techniques, such as the sol-gel process, to yield metal-substituted zinc phosphate zeolites. mdpi.com This approach involves preparing a sol from the precursors, which then transforms into a gel that is subsequently treated hydrothermally. mdpi.com This combined method can lead to products with uniform mixing and without impurities at lower reaction temperatures compared to other phosphate synthesis methods. mdpi.com

The products of hydrothermal synthesis are often characterized by unique structural features. For example, layered zinc phosphates can be formed where macroanionic sheets are held together by hydrogen bonding. rsc.org The use of chiral metal complexes as templates in hydrothermal synthesis can even lead to the formation of chiral zinc phosphate structures. acs.org

Table 1: Comparison of Hydrothermal Synthesis Parameters for Zinc Phosphates

| Parameter | [Zn₂(HPO₄)₃]²⁻[(C₆N₄H₂₂)₀.₅]²⁺ rsc.org | Metallo-ligand based Zinc Phosphate ajol.info | Metal-substituted Zinc Phosphate Zeolites mdpi.com |

| Zinc Source | Zinc acetate dihydrate | Metallo-ligand [ZnL₂Ph(NH₃)₂(H₂O)₂] | Zinc acetate or zinc chloride |

| Phosphate Source | Phosphoric acid | ortho-phosphoric acid | Phosphorous acid |

| Structure-Directing Agent/Template | Triethylenetetramine | Not specified | 1,2-propanediamine or trielenediamine |

| Solvent | Distilled water | Not specified | Isobutanol or isopropanol |

| Reaction Temperature | Not specified | 105°C | Lower than other phosphate synthesis methods |

| Key Feature | Layered structure with macroanionic sheets | Formation of colorless crystals | Open-framework EDI topology with antiferromagnetic properties |

Sonochemical Synthesis and Acoustic Cavitation Effects

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions and materials formation. This method has been effectively applied to the synthesis of this compound, often resulting in nanoparticles with controlled size and morphology. austinpublishinggroup.comresearchgate.net The primary phenomenon driving sonochemical reactions is acoustic cavitation. austinpublishinggroup.com

Acoustic cavitation is the formation, growth, and implosive collapse of microscopic vapor bubbles in a liquid subjected to ultrasonic irradiation. austinpublishinggroup.com The collapse of these bubbles creates localized hot spots with extremely high temperatures (around 5000–10000 K) and pressures (approximately 1000–2000 atm). austinpublishinggroup.com These extreme conditions can activate reactant molecules and generate free radicals, thereby accelerating the reaction rate. austinpublishinggroup.com

In a typical sonochemical synthesis of this compound, aqueous solutions of a zinc salt (e.g., zinc chloride) and a phosphate source (e.g., potassium dihydrogen phosphate) are mixed in the presence of ultrasonic irradiation. austinpublishinggroup.com The ultrasound is often applied in cycles (e.g., 5 seconds on, 5 seconds off) to control the reaction. austinpublishinggroup.com The pH of the mixture is adjusted, typically to around 3.0 with an ammonia solution, to induce the precipitation of this compound nanoparticles. austinpublishinggroup.com

One of the significant advantages of the sonochemical method is the drastic reduction in reaction time compared to conventional precipitation methods. austinpublishinggroup.com For instance, a reaction that takes 60 minutes by conventional means can be completed in as little as 10-15 minutes using sonochemistry. austinpublishinggroup.com This method also leads to a higher reaction yield. austinpublishinggroup.com

Furthermore, sonochemical synthesis has a profound effect on the physical characteristics of the resulting this compound. The acoustic cavitation promotes the formation of smaller and more uniform particles. austinpublishinggroup.comresearchgate.net Studies have shown that sonochemically synthesized this compound has a smaller average particle size (e.g., 110.3 nm) compared to that produced by conventional methods (e.g., 214.9 nm). austinpublishinggroup.com The crystal size can also be influenced, and sonication can lead to higher crystallinity. austinpublishinggroup.com The morphology of the particles can also be altered; for example, from plate-like structures in conventional synthesis to hexagonal-type structures in sonochemical synthesis. austinpublishinggroup.com

The efficiency of the sonochemical process can be influenced by factors such as the frequency and power of the ultrasound, as well as the presence of surfactants. acs.org The method is considered to be energy-efficient, saving a significant amount of energy compared to conventional synthesis. austinpublishinggroup.com

Table 2: Comparison of Conventional and Sonochemical Synthesis of Zinc Phosphate austinpublishinggroup.com

| Parameter | Conventional Method (NUS) | Sonochemical Method (US) |

| Reactants | Zinc chloride, Potassium dihydrogen phosphate | Zinc chloride, Potassium dihydrogen phosphate |

| Precipitating Agent | 25% Ammonia solution | 25% Ammonia solution |

| Reaction Time | 60 minutes | 10-15 minutes |

| Yield | 95.50 ± 0.58% | 97.50 ± 0.43% |

| Average Particle Size | 214.9 nm | 110.3 nm |

| Crystal Size | 32.1 ± 3.9 nm | 34.9 ± 1.6 nm |

| Crystallinity | 36.19 ± 1.8% | 45.94 ± 0.6% |

| Particle Morphology | Plate-like | Hexagonal-type |

| Energy Requirement | Higher | Significantly lower (saves >80%) |

Template-Assisted Fabrication Methods

Template-assisted fabrication is a strategic approach to control the size, shape, and morphology of this compound nanoparticles. This method utilizes either "hard" or "soft" templates to direct the formation of the desired nanostructures. acs.org

Hard templates, such as polymeric or inorganic particles, provide a rigid framework around which the material is formed. acs.org The final product replicates the shape and size of the template. However, the removal of hard templates can be complex and energy-intensive. acs.org

Soft templates, on the other hand, are typically self-assembling structures like micelles formed from surfactants. jca.edu.vnacs.org These templates are easier to remove but offer less control over the morphology and monodispersity of the final product. acs.org

In the synthesis of hollow zinc phosphate nanospheres, a soft-template method has been employed using 1,1,1-tris(hydroxymethyl) propane (B168953) (TMP) as the template and n-octanol as a co-surfactant. jca.edu.vn The reaction is carried out through the precipitation of zinc nitrate and diammonium hydrogen phosphate at a controlled pH and low temperature (e.g., 0°C). jca.edu.vn The presence of the soft template and co-surfactant influences the formation of hollow nanoparticles with sizes in the range of 20-50 nm. jca.edu.vn

Another approach combines ultrasonic, template, and microwave (UTM) assistance in a one-step route to synthesize surface-modified zinc phosphate nanocrystals. scirp.org In this method, a surfactant like Triton X-100 is used as a template in conjunction with ultrasonic and microwave irradiation. scirp.org This combination allows for the rapid and efficient production of well-dispersed nanocrystals with a particle size of around 30-35 nm. scirp.org The use of a template in this process helps to control the particle size and prevent agglomeration. scirp.org

Template-free methods have also been developed, relying on processes like Ostwald ripening to form hollow nanostructures. acs.org In this process, smaller, more soluble crystals dissolve and redeposit onto larger crystals, leading to the formation of hollow interiors. acs.org

Solid-State Reaction Pathways

Solid-state reaction provides an alternative route to the synthesis of this compound, particularly for producing nanoparticle forms at ambient temperatures. This method involves the direct reaction of solid precursors, often facilitated by grinding or milling, to induce a chemical transformation. researchgate.net

One example of a solid-state synthesis of zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O) involves the reaction of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) and zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) at room temperature. researchgate.net The reactants are mixed and ground together, leading to the formation of spherical nanoparticles with a particle size in the range of 40-50 nm. researchgate.net

The reaction can be represented as: 3ZnSO₄·7H₂O(s) + 2Na₃PO₄·12H₂O(s) → Zn₃(PO₄)₂(s) + 3Na₂SO₄(s) + 45H₂O(l)

This method is considered a simple and environmentally friendly approach as it avoids the use of solvents and can be carried out under mild conditions. The thermochemical properties of the reaction, such as the standard enthalpy of formation, can also be determined through calorimetric studies. researchgate.net

While solid-state reactions offer advantages in terms of simplicity and environmental impact, they may require longer reaction times to achieve complete conversion and can sometimes result in products with a broader particle size distribution compared to solution-phase methods. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. nih.govresearchgate.net This involves the use of non-toxic reagents, milder reaction conditions, and energy-efficient methods. nih.govresearchgate.net

Several synthesis routes for this compound align with the principles of green chemistry:

Sonochemical Synthesis: This method is considered environmentally benign because it is fast, can be conducted under ambient conditions, and is highly energy-efficient. acs.org The use of ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. austinpublishinggroup.com

Hydrothermal and Solvothermal Synthesis: These methods, particularly when using water as a solvent, are considered green. Solvothermal flow synthesis, for instance, is an environmentally sustainable route that minimizes waste and increases cost-efficiency. rsc.org

Solid-State Synthesis: Reactions carried out in the solid state at room temperature eliminate the need for solvents, reducing waste and potential environmental impact. researchgate.net

Biosynthesis: A growing area of interest is the use of biological systems, such as microorganisms (e.g., Enterobacter aerogenes), to mediate the synthesis of zinc phosphate nanoparticles. nih.gov This approach is eco-friendly and avoids the use of hazardous chemicals. nih.govresearchgate.net The biological entities can act as templates or catalysts in the precipitation reaction between a zinc salt and a phosphate source. nih.gov

These green synthesis approaches not only reduce the environmental footprint of this compound production but can also offer advantages in terms of product characteristics, such as controlled particle size and morphology, which are crucial for its applications. nih.gov

Directed Control over Nanoscale Morphology and Particle Size Distribution

The functional properties of this compound and related zinc phosphate compounds are intrinsically linked to their particle size, shape (morphology), and surface features at the nanoscale. ontosight.ai Consequently, significant research has focused on developing synthetic strategies that allow for precise control over these characteristics. Methods such as chemical precipitation, hydrothermal synthesis, and sonochemical techniques provide pathways to manipulate the nucleation and growth of crystals, thereby tailoring the final material for specific applications like corrosion inhibition and materials science. ontosight.aiaustinpublishinggroup.comresearchgate.net

The pH and temperature of the reaction medium are critical parameters that profoundly influence the synthesis of zinc phosphate-based materials, dictating their morphology, crystal size, and surface coverage. mdpi.comsciforum.net Adjusting these factors allows for the selective formation of various nanostructures, from simple nanoparticles to complex hierarchical arrangements. rsc.orgrsc.org

In acidic conditions, the interplay between pH and temperature is crucial for controlling the type and quality of the resulting crystalline layer. Studies on zinc phosphate coatings on steel have shown that at a pH of 2.4, increasing the temperature from 50°C to 70°C enhances corrosion resistance by promoting the growth of hopeite [Zn₃(PO₄)₂·4H₂O] crystals. uvigo.esethz.ch Specifically, phosphating baths operating at 60–65 °C and a pH of 2.44 have been found to produce thicker, more protective films with a higher zinc content. mdpi.comsciforum.net However, at a slightly higher pH of 2.9, temperature changes have a less significant impact on corrosion resistance, though this pH level tends to produce films with better surface coverage composed of smaller crystals. uvigo.es

The pH value is a dominant factor in determining the final morphology of the synthesized particles. Research has demonstrated that by systematically varying the pH of the aqueous solution, a wide array of morphologies can be achieved without the need for any structure-directing agents. rsc.org For instance, in the synthesis of lanthanide-doped zinc phosphates, adjusting the pH from 3.5 to 7.0 allowed for the selective preparation of microlumps, nanosheets, and microflowers. rsc.org At a pH of 8.0, a mixture of phases and morphologies was obtained, while further increasing the pH to 8.5, 9.0, and 11.0 resulted in monoclinic ammonium (B1175870) zinc phosphate microplates, microcubes, and nanoparticles, respectively. rsc.org Similarly, another study achieved plate-like structures at a pH ≤ 3.5 and flower-like morphologies at a pH ≥ 4.0. researchgate.net

Temperature also directly affects the particle structure. In the synthesis of hollow hydroxy zinc phosphate nanospheres, low temperatures of 0°C and 20°C resulted in hollow spheres with wall thicknesses of about 7 nm. acs.org In contrast, higher temperatures of 35°C and 50°C produced solid sphere structures, demonstrating that temperature can be used to control the internal architecture of the nanoparticles. acs.org

Table 1: Effect of pH and Temperature on Zinc Phosphate Morphology

This table summarizes research findings on how pH and temperature variations direct the final morphology and characteristics of synthesized zinc phosphate compounds.

| pH Value | Temperature (°C) | Precursors/System | Resulting Morphology/Characteristics | Source(s) |

| 2.4 | 50 - 70 | Zinc Phosphate on Steel | Increased temperature enhances corrosion resistance and hopeite crystal growth. | uvigo.esethz.ch |

| 2.44 | 60 - 65 | Zinc Phosphate on Steel | Produces a thicker film with improved corrosion resistance. | mdpi.comsciforum.net |

| 2.9 | 50 - 70 | Zinc Phosphate on Steel | Better surface coverage with smaller crystals; less temperature-dependent. | uvigo.es |

| 3.5 - 7.0 | Not specified | Zn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺ | Orthorhombic structures: microlumps, nanosheets, microflowers. | rsc.org |

| 8.5 | Not specified | Zn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺ | Monoclinic structures: microplates. | rsc.org |

| 9.0 | Not specified | Zn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺ | Monoclinic structures: microcubes. | rsc.org |

| 11.0 | Not specified | Zn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺ | Monoclinic structures: nanoparticles. | rsc.org |

| ~8.5 | 0 - 20 | Zn(NO₃)₂·6H₂O, (NH₄)₂HPO₄ | Hollow hydroxy zinc phosphate nanospheres (30-50 nm). | acs.org |

| ~8.5 | 35 - 50 | Zn(NO₃)₂·6H₂O, (NH₄)₂HPO₄ | Solid hydroxy zinc phosphate nanospheres. | acs.org |

The choice of chemical precursors and the introduction of additives are fundamental strategies for steering the synthesis of this compound and its analogs toward desired particle sizes and crystalline forms. researchgate.net The starting materials, such as the zinc salt and the phosphate source, can significantly influence the resulting morphology. rsc.orgrsc.org

Different phosphate sources, including NaH₂PO₄, Na₂HPO₄, Na₃PO₄, and (NH₄)₂HPO₄, have been shown to alter the morphology of the final product from nanosheets to microflowers, even while the crystal phase structure remains largely unaffected. rsc.org The selection of precursors also plays a role in the synthesis method. For example, a sonochemical precipitation method utilized zinc chloride and potassium dihydrogen phosphate as precursors to successfully synthesize zinc phosphate nanoparticles. austinpublishinggroup.com Another approach used zinc acetate and diammonium hydrogen phosphate to form zinc ammonium phosphate. researchgate.net

Additives are widely employed to refine and control the crystallization process. Surfactants, polymers, and inorganic ions can modify the nucleation and growth rates, prevent particle agglomeration, and enhance crystallinity. nih.govscirp.org

Surfactants and Polymers: The use of surfactants like Triton X-100 can effectively decrease crystal diameter and modify the particle surface. scirp.org A shell of the surfactant can cover the nanoparticle, preventing agglomeration during drying and improving its dispersion in other media. scirp.org Similarly, coating zinc phosphate particles with polyglycidyl methacrylate (B99206) (PGMA) has been shown to significantly reduce the tendency of nanoparticles to aggregate in aqueous solutions. rsc.org Further functionalization of these polymer-coated particles with molecules like L-cysteine or diethylenetriamine (B155796) can enhance hydrophilicity and surface functionality. rsc.org

Inorganic Ions: The incorporation of metallic cations as additives into the phosphating solution can refine the grain structure of the resulting material. The addition of magnesium ions (Mg²⁺) has been reported to reduce the grain size of phosphate crystals and increase their population density, leading to better surface coverage. nih.gov Other ions, such as nickel (Ni²⁺), can modify the nucleation and growth rate of the phosphate crystals. nih.gov

Organic/Biological Molecules: Even complex biological molecules can be used to direct crystal growth. In a novel approach, the enzyme trypsin was used as a template in a phosphate buffer solution with zinc acetate to create trypsin/Zn₃(PO₄)₂ hybrid nanoflowers. nih.gov The amount of trypsin added directly influenced the morphology of the resulting nanoflowers. nih.gov

The combination of precursor selection and additive use provides a versatile toolbox for the rational design of zinc phosphate-based nanomaterials with tailored properties.

Table 2: Influence of Precursors and Additives on Zinc Phosphate Synthesis

This table outlines how different precursors and additives affect the outcome of zinc phosphate synthesis, focusing on particle size, morphology, and crystallinity.

| Precursor System | Additive(s) | Effect on Growth and Crystallinity | Resulting Particle/Morphology | Source(s) |

| Zinc Chloride, Potassium Dihydrogen Phosphate | Ammonia (precipitating agent) | Sonochemical assistance improved crystallinity by ~27% and reduced particle size compared to conventional methods. | Nanoparticles (110.3 nm via sonochemistry vs. 214.9 nm conventional). | austinpublishinggroup.com |

| Zinc Acetate, Diammonium Hydrogen Phosphate | Ammonia (pH adjustment) | Controlled precipitation leads to specific crystalline structures. | Zinc Ammonium Phosphate. | researchgate.net |

| Not Specified | Triton X-100 (surfactant) | Decreases crystal diameter and prevents agglomeration by forming a surface shell. | Surface-modified nanocrystals (~34 nm). | scirp.org |

| Zinc Phosphate | Polyglycidyl methacrylate (PGMA), L-cysteine, Diethylenetriamine | Reduces aggregation, increases hydrophilicity and surface functionality. | Functionalized composite particles. | rsc.org |

| Zinc Phosphate Solution | Magnesium ions (Mg²⁺) | Reduces phosphate grain size and increases grain population density. | Finer, more compact coatings. | nih.gov |

| Zinc Phosphate Solution | Nickel ions (Ni²⁺) | Modifies nucleation and growth rate of phosphate crystals. | Modified crystal structure. | nih.gov |

| Zinc Acetate, Phosphate Buffer Solution | Trypsin (enzyme) | Acts as a template for crystal growth, controlling the final morphology. | Hybrid trypsin/Zn₃(PO₄)₂ nanoflowers. | nih.gov |

Structural Elucidation and Crystallographic Investigations of Zinc Triphosphate Systems

Crystal Structure Analysis

The precise atomic arrangement within zinc phosphate (B84403) compounds is fundamental to understanding their properties. Crystallographic techniques, particularly X-ray diffraction, have been indispensable in revealing the intricate structural details of these materials, from anhydrous forms to complex hydrates and polymorphs.

Single-crystal X-ray diffraction (SCXRD) provides definitive, high-resolution structural data, enabling the unambiguous determination of atom positions, bond lengths, and bond angles. This technique has been crucial in resolving the structures of various zinc phosphate phases.

For anhydrous zinc orthophosphate, SCXRD has elucidated the structure of the α-Zn₃(PO₄)₂ phase. cdnsciencepub.com These studies show that the zinc ions occupy two distinct crystallographic sites. cdnsciencepub.com One site features zinc ions in a regular tetrahedral coordination, bonded to four oxygen atoms from four different phosphate groups. cdnsciencepub.com The other site has a more irregular, yet still roughly tetrahedral, coordination environment. cdnsciencepub.com Furthermore, new inorganic-organic hybrid zinc phosphates, such as the layered compound Mu-39 synthesized with L-histidine, have had their complex structures determined by SCXRD, revealing layers built from four- and eight-membered rings of connected ZnO₄ and PO₄ tetrahedra. acs.org The structure of ternary complexes, such as [Zn(II)-H₂ATP-2,2'-bipyridyl]₂·4H₂O, has also been determined using single-crystal X-ray analysis, providing models for understanding ATP-metal interactions. nih.gov

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| α-Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | nih.govgoogle.com |

| β-Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | nih.govgoogle.com |

| α-Zinc Orthophosphate | α-Zn₃(PO₄)₂ | Monoclinic | C2/c | cdnsciencepub.com |

| Mu-39 | (C₆H₁₀N₃O₂)₂[Zn₃(PO₄)₂(HPO₄)]·2H₂O | Triclinic | P1̅ | acs.org |

Powder X-ray diffraction (XRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is essential for phase identification, assessment of crystallinity, and determination of crystallite size in synthesized zinc phosphate powders.

XRD patterns are routinely used to identify specific phases of zinc phosphate. For instance, the monoclinic β-phase of Zn₃(PO₄)₂ and the hexagonal phase of cadmium sulfide (B99878) were clearly distinguished in a composite material using XRD. researchgate.net Similarly, XRD patterns of synthesized zinc phosphate nanocrystals have been matched with standard data from the JCPDS (Joint Committee on Powder Diffraction Standards) file (No. 33-1474) to confirm the product as the hopeite form, Zn₃(PO₄)₂·4H₂O. scirp.org The sharpness and high intensity of diffraction peaks in such studies are indicative of materials with excellent crystallinity and small particle size. researchgate.net

Beyond simple phase identification, XRD data is used to analyze the microstructure of materials. Studies on zinc phosphate nanopowders have employed XRD to determine not only the phase but also the average crystallite size and the percentage of crystallinity, which were found to be influenced by the synthesis method. austinpublishinggroup.com The technique is also fundamental in studying structurally related compounds, such as zinc ammonium (B1175870) phosphate hexahydrate (ZAPH), where powder XRD was used to identify its orthorhombic crystal structure, which is analogous to the mineral struvite. inoe.ro

Zinc phosphate exhibits polymorphism, existing in different crystal structures with the same chemical formula. This is particularly well-documented for its tetrahydrate form, hopeite (Zn₃(PO₄)₂·4H₂O), which exists as α-hopeite and β-hopeite. google.comresearchgate.net

Both α- and β-hopeite crystallize in the orthorhombic space group Pnma and have nearly identical lattice parameters and crystal structures. google.com The critical difference between them, as revealed by single-crystal studies, is subtle and lies in the orientation of one of the water molecules within the crystal lattice. nih.gov This variation leads to two distinct hydrogen-bonding patterns. nih.gov Although a minor structural distinction, this difference in hydrogen bonding has significant consequences, inducing variations in the surface potential and surface charge of the two polymorphs. nih.gov It also affects their thermal properties. soton.ac.uk

The synthesis conditions can be tuned to selectively produce one polymorph over the other. For example, hydrothermal crystallization at 90°C tends to yield α-hopeite, while crystallization at a lower temperature of 20°C produces β-hopeite. nih.gov The pH of the precipitation environment also plays a role, with lower pH precipitations favoring α-hopeite and higher pHs producing the β form. soton.ac.uk In addition to the hydrated polymorphs, anhydrous zinc orthophosphate (Zn₃(PO₄)₂) also exists in at least three allotropic varieties, designated α, β, and γ, all of which are monoclinic. google.com

| Property | α-Hopeite | β-Hopeite | Reference |

|---|---|---|---|

| Formula | Zn₃(PO₄)₂·4H₂O | rruff.info | |

| Crystal System | Orthorhombic | google.com | |

| Space Group | Pnma | google.com | |

| Key Structural Difference | Orientation of one water molecule, leading to different hydrogen-bonding patterns. | nih.gov | |

| Resulting Property Difference | Distinct surface charges and thermal behaviors. | nih.govsoton.ac.uk | |

| Typical Synthesis Condition | Higher temperature (e.g., 90°C), lower pH. | Lower temperature (e.g., 20°C), higher pH. | nih.govsoton.ac.uk |

Coordination Environment of Zinc Centers within Triphosphate Networks

The coordination chemistry of zinc with phosphate ligands is highly versatile. Zinc(II) is a flexible ion that can adapt to various coordination geometries, which are influenced by the nature of the phosphate anion (e.g., triphosphate vs. orthophosphate), its conformation, and the presence of other ancillary ligands in the coordination sphere.

The flexible triphosphate chain of molecules like adenosine (B11128) triphosphate (ATP) can coordinate to zinc ions in several distinct modes. Ab initio molecular dynamics simulations of ATP–Zn²⁺ complexes have identified various coordination geometries. acs.org These include a tridentate mode where the zinc ion binds to one oxygen atom from each of the α, β, and γ phosphate groups (αβγ-tridentate). acs.org Bidentate modes, involving coordination to only the α and γ (αγ-bidentate) or β and γ (βγ-bidentate) phosphates, are also observed, as is a simple γ-monodentate coordination. acs.org

The coordination number of the zinc center adapts to these binding modes. For instance, in αβγ-tridentate and αγ-bidentate complexes, the zinc ion is typically pentacoordinated, with the remaining coordination sites occupied by water molecules. acs.org In βγ-bidentate complexes, an octahedral geometry is more common. acs.org

Furthermore, triphosphate and diphosphate (B83284) anions can act as bridging ligands, linking two separate zinc-containing host molecules. nih.govbeilstein-journals.org This bridging is a preferred binding mode for many zinc(II)–dipicolylamine complexes, where the phosphate anion binds between two metal centers. beilstein-journals.orgbeilstein-journals.org This ability to crosslink metal centers is a key feature of triphosphate coordination chemistry.

| Binding Mode | Description | Typical Zn²⁺ Geometry | Reference |

|---|---|---|---|

| αβγ-Tridentate | Binds to oxygen from all three phosphate groups (α, β, γ). | Pentacoordinated | acs.org |

| βγ-Bidentate | Binds to oxygen from the β and γ phosphate groups. | Octahedral | acs.org |

| αγ-Bidentate | Binds to oxygen from the α and γ phosphate groups. | Pentacoordinated | acs.org |

| γ-Monodentate | Binds to oxygen from only the terminal γ phosphate group. | - | acs.org |

| Bridging | Anion binds between two separate zinc centers. | - | nih.govbeilstein-journals.org |

Nitrogen-donor ligands are commonly used to modulate zinc phosphate structures. For example, when monodentate ligands such as pyridine (B92270) are used with zinc diphenyl phosphate, the resulting complexes form infinite one-dimensional polymeric chains featuring eight-membered {Zn₂O₄P₂} rings. nih.govacs.org In contrast, employing bidentate chelating ligands like 2,2'-bipyridyl (Bipy) or N,N,N',N'-tetramethylethylenediamine (TMEDA) prevents polymerization and instead favors the formation of discrete bimetallic complexes. acs.org

The specific ancillary ligand can also tune the coordination geometry of the zinc center. Studies on zinc(II) coordination polymers built with different carboxylic acid and di-imine ligands show that the metal center's environment can be shifted between distorted tetrahedral and square pyramidal geometries depending on the ligand used. mdpi.com In other systems involving polysulfido ligands, ancillary amine ligands like pentamethyldiethylenetriamine (PMDETA) lead to a five-coordinate, distorted trigonal bipyramidal geometry around the zinc atom. illinois.edu The use of 2,2'-bipyridyl as a co-ligand in the [Zn(II)-H₂ATP-bipy] complex is another prime example where the ancillary ligand plays a critical role in defining the final structure. nih.gov

| Ancillary Ligand(s) | Phosphate Source | Resulting Structure Type | Zn²⁺ Coordination Geometry | Reference |

|---|---|---|---|---|

| Pyridine (monodentate) | Diphenyl Phosphate | 1D Polymeric Chain | Octahedral | nih.govacs.org |

| 2,2'-Bipyridyl (bidentate) | Diphenyl Phosphate | Bimetallic Complex | Five-coordinate (Square Pyramidal) | acs.org |

| 2,2'-Bipyridyl (bidentate) | Adenosine Triphosphate (ATP) | Dimeric Complex | - | nih.gov |

| Various Carboxylates and Di-imines | - | Coordination Polymer | Distorted Tetrahedral or Square Pyramidal | mdpi.com |

| PMDETA | Polysulfide (as proxy) | Monomeric Complex | Distorted Trigonal Bipyramidal | illinois.edu |

Development and Characterization of Hybrid Organic-Inorganic Zinc Phosphate Structures

The development of hybrid organic-inorganic zinc phosphate materials represents a significant advancement in materials science, merging the advantageous properties of both organic and inorganic components. These materials are synthesized by integrating organic molecules as templates or ligands into inorganic zinc phosphate frameworks. This approach allows for the creation of novel structures with tunable properties, ranging from layered and porous frameworks to one-dimensional chains.

Hydrothermal synthesis is a common method for crystallizing these hybrid materials. In this process, reactants such as a zinc source (e.g., zinc chloride or zinc acetate), a phosphorus source (e.g., phosphoric acid), and an organic structure-directing agent (SDA) are heated in an aqueous solution within a sealed autoclave. researchgate.netrsc.orghhu.de The organic SDA, often an amine or a biomolecule, plays a crucial role in templating the final structure. Its size, shape, and charge influence the arrangement of the inorganic building blocks, typically ZnO₄ and PO₄ tetrahedra.

The use of biomolecules as templates has led to the development of biocompatible and functional materials. A notable example is Mu-39, a layered zinc phosphate synthesized using the amino acid L-histidine. hhu.deacs.orgacs.org Its formulation, {[C₆H₁₀N₃O₂⁺][Zn₂(HPO₄)(PO₄)⁻]·H₂O}n, was confirmed through a combination of single-crystal X-ray diffraction and solid-state NMR experiments. acs.org The inorganic layers are constructed from four-membered rings of zinc and phosphorus tetrahedra, which form ladders that are further connected to create eight-membered rings. acs.orgacs.org This particular zinc phosphate exhibited unusual stability in aqueous solutions. hhu.deacs.org

The versatility of this synthetic approach allows for the creation of structures with varying dimensionality. One-dimensional (1D) polymeric chains have been reported in zinc bis(diarylphosphate)s. rsc.org Depending on the substituents on the phenyl rings of the organic phosphate ligands, these compounds form chains where zinc cations are connected by either double bridges (2+2 bridging mode) or alternating single and triple bridges (3+1 bridging mode) of phosphate groups. rsc.org In contrast, two-dimensional (2D) layered structures are more common, often built from corrugated macroanionic zinc phosphate layers with organic cations and other molecules residing between the layers. researchgate.netresearchgate.net

Below are tables detailing the crystallographic data for several representative hybrid organic-inorganic zinc phosphate structures.

Table 1: Crystallographic Data for Selected Hybrid Zinc Phosphate Structures

Explore the table below to see the crystallographic details for various hybrid zinc phosphate compounds.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (C₂N₂H₁₀)[Zn₂(PO₄)₂] | Tetragonal | P4(2)bc | 14.6850 | 14.6850 | 8.9274 | 90 | researchgate.net |

| NH⁺₃(CH₂)₆NH⁺₃[Zn(HPO₃)₂]²⁻ | Monoclinic | C2/c | 22.391 | 8.695 | 7.919 | 101.062 | researchgate.net |

| {[C₆H₁₀N₃O₂⁺][Zn₂(HPO₄)(PO₄)⁻]·H₂O}n (Mu-39) | Triclinic | P1 | 8.6109 | 9.0319 | 9.9523 | 83.279 | hhu.deacs.org |

| Zn[O₂P(p-OC₆H₄NO₂)₂]₂ | Monoclinic | P2₁/c | 10.3441 | 17.5165 | 9.8711 | 116.891 | rsc.org |

| Zn[O₂P(p-OC₆H₄OMe)₂]₂ | Monoclinic | P2₁/c | 14.5074 | 10.3708 | 10.5186 | 107.030 | rsc.org |

| Zn[HN(CH₂PO₃H)₃(H₂O)₃] | Monoclinic | P2₁/c | 9.1908 | 16.0054 | 9.6791 | 115.2890 | capes.gov.br |

Elucidation of Structural Relationships and Principles of Self-Assembly

The formation of complex zinc triphosphate and related phosphate structures is governed by the principles of supramolecular chemistry and self-assembly. researchgate.net Self-assembly is the autonomous organization of components into ordered structures, driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and van der Waals interactions. researchgate.netfrontiersin.org In the context of hybrid zinc phosphates, this process involves the metal ion (Zn²⁺), the phosphate anions (such as HPO₄²⁻ or PO₄³⁻), and the organic templating molecules. The final architecture is a result of a delicate balance between these interactions, where the system achieves a thermodynamically stable state.

The "program" that dictates the final structure is encoded in the chemical properties of the building blocks. researchgate.net The coordination geometry of the zinc ion (typically tetrahedral), the charge and size of the phosphate groups, and the shape and functionality of the organic template are all critical factors. The organic template, in particular, acts as a blueprint around which the inorganic framework assembles. For example, long-chain diamines can bridge adjacent inorganic layers, leading to pillared structures, while bulkier organic cations can create larger cavities or channels within the framework. rsc.orgresearchgate.net

Recent research has explored chemically fueled self-assembly, drawing inspiration from biological systems where molecules like adenosine triphosphate (ATP) drive organizational processes. acs.orgrsc.org In these systems, the triphosphate chain of ATP plays a crucial role. The binding of ATP to a surfactant molecule containing a zinc complex, for instance, can induce the formation of organized assemblies. rsc.org The subsequent enzymatic conversion of ATP to adenosine diphosphate (ADP) or adenosine can then either sustain or dismantle these structures, demonstrating temporal control over the self-assembly process. rsc.orgrsc.org This dynamic behavior highlights how the strong coordination between Zn²⁺ and the triphosphate group can be harnessed to control the formation and dissolution of supramolecular structures. acs.org The principles learned from these dynamic systems provide insight into the fundamental forces that guide the crystallization of more permanent inorganic-organic hybrid solids.

Coordination Chemistry and Metal Ligand Interactions of Zinc Triphosphate

Zinc Ion Coordination to Oligo-Phosphate Moieties

The interaction between zinc ions and oligo-phosphate moieties, such as triphosphate (P₃O₁₀⁵⁻), is characterized by the flexible coordination geometry of the Zn²⁺ ion. nih.gov Due to its filled d-shell, Zn²⁺ does not exhibit ligand field stabilization energies, allowing its coordination number and geometry to be primarily dictated by the size and nature of the coordinating ligands. nih.gov In aqueous solutions, zinc is typically found as a hexaaquo complex, [Zn(H₂O)₆]²⁺, but can also exist in tetraaquo and pentacoordinate forms. nih.gov

The triphosphate anion offers multiple oxygen donor atoms for coordination with the zinc ion. This interaction is primarily electrostatic and involves the formation of chelate rings, which enhances the stability of the resulting complex. tandfonline.com The coordination can involve one, two, or three of the phosphate (B84403) groups of the triphosphate chain. rsc.orgacs.org Computational studies have shown that the most stable coordination mode for the Zn(ATP)²⁻ complex involves bidentate binding to the α and γ phosphate groups. rsc.org Other coordination modes, while possible, are energetically less favorable. rsc.org The flexible nature of the triphosphate chain allows it to adopt various conformations to facilitate these different binding modes. rsc.org

In the context of more complex systems, such as zinc phosphate minerals, the coordination environment of zinc is also crucial. For instance, in minerals like tarbuttite (Zn₂PO₄OH) and scholzite (CaZn₂(PO₄)₂·2H₂O), the zinc atoms are typically tetrahedrally coordinated by phosphate groups and hydroxide (B78521) ions or water molecules. cambridge.orgacs.org The structure of these minerals provides insights into the preferred coordination geometries of zinc with phosphate ligands in the solid state. cambridge.orgacs.org

Determination of Stability Constants and Associated Thermodynamic Parameters of Complex Formation

The stability of zinc triphosphate complexes is quantified by their stability constants (log K), which reflect the equilibrium position of the complex formation reaction. The determination of these constants, along with the associated thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes, provides a comprehensive understanding of the driving forces behind complexation.

Potentiometric and calorimetric measurements are common techniques used to determine these parameters. For the Zn(ATP)²⁻ complex, the stability constant (log K) has been reported, along with the enthalpy and entropy of formation. rsc.org The formation of dinuclear complexes, such as [Zn₂(ATP)], has also been studied, and their thermodynamic functions have been determined. rsc.org

A study comparing the stability of zinc complexes with various phosphate ligands found the following trend: pyrophosphate (PP) ~ phosphate (PO₄) >> tripolyphosphate (TPP) > monofluorophosphate (MFP) ~ adenosine-5'-triphosphate (B57859) (ATP). researchgate.net This suggests that the shorter phosphate chains form more stable complexes with zinc under the studied conditions.

The thermodynamic data reveal that the formation of zinc-triphosphate complexes is often an entropically driven process, with a positive entropy change contributing significantly to the favorable Gibbs free energy of formation (ΔG). rsc.orgrsc.org This is typically attributed to the release of water molecules from the hydration sphere of the zinc ion upon ligand binding.

Mechanistic Studies of Ligand Exchange Dynamics

The dynamic nature of zinc coordination complexes is a key feature of their chemistry. nih.gov Ligand exchange dynamics in zinc complexes, including those with triphosphate, are generally fast. This is in contrast to other divalent cations like magnesium, which exhibit slower ligand exchange rates. nih.gov This inherent flexibility and rapid ligand exchange are crucial for the catalytic roles of zinc in many enzymes. researchgate.net

The mechanism of ligand exchange in zinc complexes is thought to occur via a direct exchange mechanism, where an incoming ligand displaces a coordinated ligand without the formation of a free, uncoordinated zinc ion. nih.gov This is particularly relevant in biological systems where the concentration of free Zn²⁺ is extremely low. nih.gov

While specific kinetic studies on the ligand exchange of this compound itself are not extensively detailed in the provided results, the general principles of zinc coordination chemistry suggest a dynamic equilibrium between different coordination states and rapid exchange with other ligands in solution. nih.govresearchgate.net This dynamic behavior is essential for the biological functions of zinc, allowing it to be readily transferred between different binding sites. ijtsrd.com

Investigations of Interactions with Biologically Relevant Ligands (e.g., Adenosine (B11128) Triphosphate as a Model)

Adenosine triphosphate (ATP) serves as an excellent and biologically crucial model for studying the interactions of zinc with triphosphate moieties. The coordination chemistry of the Zn(ATP)²⁻ complex has been extensively investigated.

Thermodynamics and Kinetics of Metal-ATP Complexation

The interaction between Zn²⁺ and ATP is a complex process involving multiple potential binding sites on the ATP molecule, including the phosphate chain and the adenine (B156593) ring. tandfonline.comresearchgate.net The primary interaction, however, is the coordination of the zinc ion to the oxygen atoms of the triphosphate chain. rsc.orgacs.org

Studies using various techniques, including potentiometry, calorimetry, and spectroscopy, have been employed to elucidate the thermodynamics and kinetics of Zn(ATP)²⁻ formation. acs.orgrsc.orgrsc.org The stability constants for the formation of both mono- and dinuclear zinc-ATP complexes have been determined. rsc.orgnih.gov

Computational studies have provided detailed insights into the free energy landscape of Zn(ATP)²⁻ complex formation, identifying the most stable coordination modes. rsc.orgresearchgate.net Bidentate coordination to the β and γ phosphate groups (βγ) and tridentate coordination involving all three phosphate groups (αβγ) have been identified as prevalent binding modes. acs.org The kinetics of complex formation are generally rapid, consistent with the dynamic nature of zinc coordination. nih.gov

Modulatory Effects of Amino Acids on Zinc-Triphosphate Coordination

The coordination environment of this compound can be further influenced by the presence of other biologically relevant ligands, such as amino acids. These amino acids can form ternary complexes with the Zn(ATP)²⁻ species, modulating its stability and structure. rsc.orgrsc.org

Computational and Theoretical Investigations of Zinc Triphosphate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and widely used quantum mechanical modeling method for studying the properties of zinc-containing compounds. It offers a good balance between computational cost and accuracy, making it suitable for investigating the electronic structure and bonding in systems like zinc triphosphate.

DFT calculations are instrumental in elucidating the electronic structure of this compound. The electronic configuration of a zinc atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰. nih.gov When zinc forms a Zn²⁺ ion in this compound, it loses the two 4s electrons. DFT can be used to model the molecular orbitals and electron density distribution within the triphosphate chain and its interaction with the zinc cation.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative description of the bonding in terms of localized electron-pair bonds. This analysis helps in understanding the nature of the coordinate covalent bonds between the zinc ion and the oxygen atoms of the triphosphate moiety, including charge transfer interactions. Studies on related zinc phosphate (B84403) systems have utilized DFT to investigate structural parameters and charge transfer, showing good agreement with experimental data.

DFT is a valuable tool for predicting various spectroscopic properties of molecules. For this compound, DFT calculations can be employed to compute vibrational frequencies corresponding to the stretching and bending modes of the phosphate groups and the zinc-oxygen bonds. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of the experimental data.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to UV-Visible absorption spectra. This allows for the assignment of electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which can be sensitive to the coordination environment of the zinc ion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the behavior of this compound in solution and its interactions with the surrounding solvent molecules.

MD simulations, particularly with enhanced sampling techniques, can be used to explore the conformational space of the triphosphate chain and the different coordination modes of the zinc ion. By calculating the potential of mean force (PMF) along specific reaction coordinates, it is possible to map out the free energy landscape of the system. This provides insights into the relative stability of different conformations and the energy barriers for transitions between them. For instance, in the related system of zinc binding to adenosine (B11128) triphosphate (ATP), well-tempered metadynamics (WT-MetaD) has been used to detail the free energy landscape of Zn²⁺ binding to the triphosphate chain, identifying distinct coordination modes. researchgate.net

The solvent plays a crucial role in determining the structure and dynamics of ions and molecules in solution. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects on the coordination and conformational states of this compound. The simulations can reveal the structure of the solvation shells around the zinc ion and the triphosphate group, and how solvent molecules mediate the interaction between them.

The coordination number and geometry of the zinc ion can be influenced by the surrounding solvent molecules. MD simulations can quantify the exchange of solvent molecules in the first coordination shell of the zinc ion and how this is affected by the presence of the triphosphate ligand. This information is vital for understanding the thermodynamics and kinetics of this compound complex formation in solution.

Advanced Quantum Chemical Methodologies

For highly accurate calculations of specific properties, more computationally intensive methods beyond standard DFT are sometimes employed.

Coupled-cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is considered the "gold standard" for calculating the energies of small to medium-sized molecules. While computationally expensive, CCSD(T) can provide benchmark data for properties like bond energies and reaction enthalpies for this compound. Studies on various zinc complexes have shown that CCSD(T) can provide highly accurate heats of formation, although the performance can be basis set dependent. nih.govnih.govresearchgate.net

Multiscale modeling approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a way to study large systems by treating a small, chemically active region (e.g., the this compound core) with a high level of quantum mechanical theory, while the rest of the system (e.g., the surrounding solvent) is treated with a more computationally efficient molecular mechanics force field. nih.gov This approach allows for the investigation of enzymatic reactions involving triphosphate hydrolysis or the behavior of this compound in complex biological environments. A workflow involving QM/MM MD using a semiempirical method like DFTB3 followed by QM/MM geometry optimization with DFT has been shown to be effective for modeling zinc-containing systems. nih.govbris.ac.uk

Reaction Mechanism Elucidation: Computational Studies of Hydrolysis Kinetics

The hydrolysis of triphosphate is a fundamental chemical process, and the presence of metal ions like zinc can significantly influence its kinetics and mechanism. Computational studies have been instrumental in elucidating the step-by-step process of zinc-catalyzed triphosphate hydrolysis.

One key area of investigation has been the hydrolysis of zinc-adenosine triphosphate (ZnATP²⁻) complexes. Mathematical modeling has been employed to understand the sequence of steps involved in the formation and transformation of intermediates during this process. nih.gov These computational models have confirmed an enzyme-like mechanism for the reaction.

The hydrolysis process is initiated by the formation of dimeric and trimeric associates of ZnATP²⁻. The rate and equilibrium constants for the formation of these associates are higher in trimeric structures compared to dimeric ones. nih.gov A critical step in the reaction is the transfer of a proton (H⁺) from a coordinated water molecule, which leads to the formation of a hydrogen bond. This bond forms between the N1 atom of a second ZnATP²⁻ molecule and the gamma-phosphate group of the first. nih.gov

The rate-determining step in the formation of adenosine diphosphate (B83284) (ADP) within the pH-independent channel involves the transfer of a proton from the hydrogen bond with the γ-phosphate of ZnATP²⁻ to a hydrogen bond with the β-phosphate of the resulting ZnADP⁻. nih.gov This is a general base catalysis mechanism. Following this, there is a rapid and reversible substitution of the dihydrogen phosphate ligand (H₂PO₄⁻) by a water molecule in the coordination sphere of the zinc ion. nih.gov

Theoretical studies on the hydrolysis of triphosphate esters, in general, have explored two primary pathways: an associative pathway and a dissociative pathway. acs.org In the gas phase, the dissociative pathway is typically more favorable. However, in an aqueous solution, the energy barriers for both pathways for triphosphate hydrolysis are very close. acs.org The high dielectric constant of water significantly lowers the activation barrier for the associative pathway by better solvating the associative transition state. acs.org

Table 1: Key Steps in the Hydrolysis of ZnATP²⁻ Complexes Identified Through Computational Modeling nih.gov

| Step | Description | Significance |

| Association | Formation of dimeric and trimeric ZnATP²⁻ associates. | Rate and equilibrium constants are higher for trimeric associates. |

| Active Center Formation | Governed by H⁺ transfer from coordinated water, leading to hydrogen bonding between ZnATP²⁻ molecules. | Initiates the catalytic cycle. |

| Rate-Determining Step | H⁺ transfer from a hydrogen bond at the γ-phosphate to one at the β-phosphate. | Controls the overall speed of ADP formation. |

| Ligand Substitution | Rapid and reversible substitution of H₂PO₄⁻ by H₂O in the zinc coordination sphere. | Regenerates the catalyst for subsequent cycles. |

Theoretical Modeling of Supramolecular Assemblies

Theoretical modeling is crucial for understanding the non-covalent interactions that govern the formation of large, ordered structures known as supramolecular assemblies. In the context of zinc phosphates, computational models help to predict and explain the structure and properties of these complex systems.

One example of theoretical modeling in a related system involves a self-assembled sensor for pyrophosphate, which consists of a synthesized receptor with a dipicolylamine (DPA) moiety that coordinates with Zn²⁺. frontiersin.org Mathematical models have been developed to perform a quantitative analysis of the numerous intertwined interactions and reactions between the sensor components and the target pyrophosphate in an aqueous solution. frontiersin.org This type of modeling allows for the concurrent determination of thermodynamic parameters for different host-guest binding events. frontiersin.org

In the solid state, theoretical modeling has been used to approximate the crystal structure of zinc bis(dibutylphosphate) (ZnDBP), which forms supramolecular polymeric chains. mdpi.comnih.gov In these proposed structures, tetrahedrally coordinated zinc centers are linked by two bidentate diorganophosphate bridging ligands. mdpi.comnih.gov Theoretical powder X-ray diffraction (PXRD) patterns calculated from these models show good agreement with experimental data, supporting the proposed chain-like structure. mdpi.comnih.gov

The formation of other types of supramolecular assemblies involving zinc has also been investigated theoretically. For instance, the assembly of zinc salphen complexes into nanofibrils is driven by intermolecular Zn⋯O interactions, which stabilize a polymeric structure with a (ZnO)n backbone. researchgate.net Computational studies, such as time-dependent density functional theory (TD-DFT), have been used to gain insights into the electronic nature of the transitions observed in the absorption and emission spectra of such assemblies. researchgate.net These theoretical approaches help to explain how tuning peripheral substituents on the molecules can control the properties of the resulting supramolecular structures, such as the diameter of nanofibers. researchgate.net

Table 2: Examples of Theoretical Modeling in Zinc-Containing Supramolecular Systems

| System | Modeling Approach | Key Findings |

| Zinc Pyrophosphate Sensor | Mathematical modeling of multiple simultaneous equilibria. frontiersin.org | Allows for the determination of thermodynamic parameters for complex host-guest interactions. frontiersin.org |

| Zinc Bis(diorganophosphate) Polymers | Calculation of theoretical PXRD patterns from a proposed crystal structure. mdpi.comnih.gov | The model of a polymeric chain with bridging phosphate ligands is consistent with experimental data. mdpi.comnih.gov |

| Zinc Salphen Nanofibers | Time-dependent density functional theory (TD-DFT). researchgate.net | Elucidates the electronic transitions and explains how molecular structure influences the properties of the resulting nanofibers. researchgate.net |

Advanced Analytical Techniques in Zinc Triphosphate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of zinc triphosphate, offering non-destructive methods to probe its molecular vibrations, composition, and local chemical environments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a material by measuring the absorption of infrared radiation. In this compound research, FTIR is routinely used to confirm the presence of phosphate (B84403) groups and to study the nature of water molecules within hydrated crystal structures. aston.ac.uk

The analysis of this compound coatings on materials like electrogalvanized steel often reveals characteristic absorptions related to the phosphate (PO₄³⁻) anion. aston.ac.uk For hydrated forms of this compound, such as hopeite (Zn₃(PO₄)₂·4H₂O), FTIR spectra also show distinct bands corresponding to water of crystallization. aston.ac.uk Studies on bio-mediated synthesis of zinc phosphate nanoparticles have also utilized FTIR to confirm the successful formation of the compound. nih.gov The spectra typically show strong absorption bands in the 900 cm⁻¹ to 1200 cm⁻¹ region, which are characteristic of the PO₄³⁻ group. aston.ac.uk Additional bands related to water bending and OH stretching vibrations are also observable in hydrated samples. aston.ac.uk

Interactive Table: Characteristic FTIR Absorption Bands for Zinc Phosphate (Hopeite)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source(s) |

| 3546 | OH Stretching | Stretching | aston.ac.uk |

| 3300-3400 (broad) | OH Stretching | Stretching | aston.ac.uk |

| 1639 | Water Bending | Bending | aston.ac.uk |

| 1105, 1066, 1026, 1000 | ν₃ (PO₄³⁻) | Asymmetric Stretching | aston.ac.uk |

| 929 | ν₁ (PO₄³⁻) | Symmetric Stretching | aston.ac.uk |

| 635 | ν₄ (PO₄³⁻) | Bending | aston.ac.uk |

This table presents typical FTIR peak assignments for hydrated zinc phosphate. The exact peak positions may vary slightly depending on the specific crystalline form and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample. It is particularly sensitive to the symmetric vibrations of non-polar bonds. For this compound, Raman spectroscopy helps in identifying the crystalline phase and assessing the degree of crystallinity.

Research comparing zinc phosphate nanocrystals to their bulk material counterparts has shown distinct differences in their Raman spectra. rsc.org The spectrum for nanocrystalline zinc phosphate typically exhibits a very strong and sharp peak around 960 cm⁻¹, attributed to the symmetric stretching vibration of the P-O bond in the phosphate tetrahedron. rsc.org This technique can effectively confirm the formation of Zn₃(PO₄)₂ and provide insights into its structural order. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Diffusion-Ordered Spectroscopy (DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical structure, connectivity, and dynamics of a compound.

For solid-state analysis of this compound, ³¹P Magic Angle Spinning (MAS) NMR is particularly valuable. rsc.orgcapes.gov.br It can differentiate between various phosphorus environments within the crystal lattice, such as orthophosphate and hydrogen phosphate species. capes.gov.broatext.com Studies on microporous zinc phosphates have successfully used ³¹P MAS NMR for structural characterization. rsc.org In some cases, six distinct ³¹P resonances have been observed, corresponding to six unique crystallographic phosphorus sites in the structure. capes.gov.br Research on non-crystalline zinc phosphate nanoparticles has also employed ¹H, ¹³C, and ³¹P solid-state NMR to validate the local structure and composition. acs.orgacs.org While challenging due to the nucleus's properties, natural abundance ⁶⁷Zn solid-state NMR has also been used at ultrahigh magnetic fields to directly probe the local zinc environments in zinc phosphates. rsc.orgrsc.org

Diffusion-Ordered Spectroscopy (DOSY) is a solution-state NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. aston.ac.ukresearchgate.net While direct DOSY NMR studies on simple this compound are not widely reported, as it is sparingly soluble, the technique is highly relevant for studying soluble zinc-containing complexes and organophosphorus compounds. nih.govrsc.orgnih.gov For instance, DOSY has been used to determine the solution-state structures of donor-base-supported zinc phosphate complexes and to study the formation of supramolecular assemblies involving zinc porphyrins. nih.govrsc.org This technique could be applied to investigate the interaction of soluble phosphate species with zinc ions in solution or to characterize modified, soluble forms of this compound.

Microscopic and Imaging Techniques

Microscopy techniques are essential for visualizing the physical form of this compound, from the morphology of crystalline layers to the size and distribution of nanoparticles.

Scanning Electron Microscopy (SEM) for Surface Morphology and Layer Structure

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of a sample's surface topography. In the context of this compound, SEM is a critical tool for characterizing the morphology of phosphate conversion coatings on metal substrates. rsc.orgoatext.com

SEM analysis reveals the crystal structure, uniformity, and thickness of the zinc phosphate layer. oatext.com For example, studies on steel cylinders have used SEM to examine how process parameters, like flow rate and immersion time, influence the quality and uniformity of the resulting zinc phosphate coating. rsc.orgoatext.com The images can clearly show the crystalline platelets or needle-like structures that form on the substrate surface. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental composition analysis, confirming the presence of zinc, phosphorus, and oxygen in the coating. nih.govoatext.com

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Dispersion

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the characterization of internal structures, crystal lattices, and individual nanoparticles. TEM is indispensable in the research of this compound nanomaterials.

Studies involving the synthesis of zinc phosphate nanocrystals utilize TEM to analyze particle size, shape, and dispersion. rsc.org For instance, TEM imaging has confirmed the production of well-dispersed zinc phosphate nanocrystals with particle sizes in the range of 30–35 nm. rsc.org In the field of biomineralization, TEM combined with analytical techniques like X-ray energy-dispersive spectroscopy (XEDS) has been used to identify zinc-phosphate-based nano-needles formed inside living microalgae cells. acs.org This demonstrates TEM's power in revealing the nanostructure and spatial distribution of this compound in complex biological and material systems.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, particularly its hydrated forms, these methods are invaluable for understanding its stability, dehydration processes, and phase transitions.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated over time. alfa-chemistry.com It is particularly effective for studying the thermal stability and decomposition pathways of materials, including the dehydration of hydrated compounds like zinc phosphate. alfa-chemistry.combenchchem.com In the context of this compound research, TGA quantifies the loss of water molecules and other volatile components by precisely tracking mass loss at specific temperatures.

Research on zinc phosphate coatings, which are primarily composed of hopeite (Zn₃(PO₄)₂·4H₂O), demonstrates the utility of TGA. Studies show that the dehydration process occurs in distinct stages. For instance, a notable decrease in sample weight begins around 110°C and continues up to 150°C, corresponding to a weight loss of approximately 5%. srce.hr Further heating to 400°C can result in a total weight loss of about 12%. srce.hr Similarly, studies on zinc-calcium phosphate coatings reveal a steep weight loss of around 6% between 100°C and 150°C due to dehydration. srce.hr Some research indicates that the dehydration of hopeite can be a two-step process. rsc.org

The data below, derived from studies on zinc phosphate-based coatings, illustrates typical findings from TGA.

| Material | Temperature Range (°C) | Observed Weight Loss (%) | Interpretation | Citation |

|---|---|---|---|---|

| Zinc Phosphate (Hopeite) | 110 - 150 | ~ 5 | Initial Dehydration | srce.hr |

| Zinc Phosphate (Hopeite) | Up to 400 | ~ 12 | Total Dehydration/Decomposition | srce.hr |

| Zinc-Calcium Phosphate (Scholzite) | 100 - 150 | ~ 6 | Dehydration | srce.hr |

| Tri-cation Phosphate | 110 - 170 | ~ 10 | Dehydration | srce.hr |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is used to detect and quantify the energy changes associated with physical transformations such as phase transitions (melting, crystallization) and chemical reactions. wikipedia.orglinseis.com Whether a process is endothermic (absorbs heat) or exothermic (releases heat), DSC can identify the temperature at which it occurs and measure the associated enthalpy change. wikipedia.org

In the study of this compound hydrates, DSC is often used in conjunction with TGA. The endothermic peaks observed in a DSC thermogram typically correspond to the energy absorbed by the sample to drive the dehydration processes identified by TGA's mass loss steps. For example, the dehydration of a hureaulitic coating, a type of manganese-iron phosphate, shows an endothermic peak between 320°C and 360°C. srce.hr Similarly, a zinc-calcium phosphate coating exhibits a convex endothermic peak between 150°C and 230°C, which is linked to its dehydration. srce.hr These measurements provide critical thermodynamic data on the stability and energy requirements of phase changes in the compound. wikipedia.orgnih.gov

| Material/Process | Observed Event | Typical Temperature Range (°C) | Thermic Nature | Citation |

|---|---|---|---|---|

| Zinc-Calcium Phosphate Coating | Dehydration | 150 - 230 | Endothermic | srce.hr |

| Hureaulite Coating | Dehydration | 320 - 360 | Endothermic | srce.hr |

| General Hydrated Salt | Dehydration/Melting | Varies | Endothermic | wikipedia.org |

| General Material | Crystallization | Varies | Exothermic | linseis.com |

Elemental and Compositional Analysis

Determining the precise elemental makeup of this compound is crucial for verifying its stoichiometry and purity. Spectroscopic techniques are the primary methods employed for this purpose, offering high sensitivity and accuracy.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful analytical tool for the determination of trace to major concentrations of elements in various samples. unil.chscholarsresearchlibrary.comresearchgate.net The technique works by introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 10,000 K). unil.chanalytik-jena.com Within the plasma, the sample is dried, vaporized, and the constituent atoms and ions are energized. researchgate.net As these excited atoms and ions return to a lower energy state, they emit light at characteristic wavelengths. scholarsresearchlibrary.com The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. scholarsresearchlibrary.com ICP-OES is noted for its speed, high throughput, and the ability to perform simultaneous multi-element analysis. researchgate.netthermofisher.com It is routinely used to quantify the zinc and phosphorus content in zinc phosphate compounds. scholarsresearchlibrary.com

| Parameter | Description | Citation |

|---|---|---|

| Principle | Measures the light emitted by elements excited in a high-temperature argon plasma. | scholarsresearchlibrary.comresearchgate.net |

| Sample Form | Liquid, often after acid digestion of a solid sample. | unil.ch |

| Key Applications | Simultaneous multi-elemental analysis for composition and purity verification (e.g., Zn, P). | scholarsresearchlibrary.comresearchgate.net |

| Advantages | High sensitivity, wide linear dynamic range, high matrix tolerance, and rapid analysis. | scholarsresearchlibrary.comthermofisher.com |

Atomic Absorption Spectroscopy (AAS) is another widely used technique for quantitative elemental analysis. ej-eng.org The method relies on the principle that atoms absorb light at specific, characteristic wavelengths. ej-eng.org To measure zinc, a hollow cathode lamp containing zinc emits a specific wavelength of light (213.9 nm), which is passed through a sample that has been atomized, typically by a flame or a graphite (B72142) furnace. ej-eng.orgoiv.int The detector measures the amount of light absorbed by the atomized sample, which, according to the Beer-Lambert Law, is proportional to the concentration of the target element. nih.gov While flame AAS is robust, graphite furnace AAS (GF-AAS) offers even higher sensitivity for detecting very low concentrations of zinc. nih.gov However, analysts must be mindful of potential interferences, such as spectroscopic interference from elements like copper or iron, whose absorption lines are very close to that of zinc, and chemical interferences from chlorides in furnace methods. shimadzu.com

| Parameter | Specification for Zinc Analysis | Citation |

|---|---|---|

| Principle | Measures the absorption of specific wavelengths of light by free atoms in a gaseous state. | ej-eng.org |

| Wavelength | 213.9 nm | oiv.int |

| Light Source | Hollow-cathode lamp (zinc) | oiv.int |

| Atomizer | Air-acetylene flame or graphite furnace. | oiv.intnih.gov |

| Advantage | High specificity and sensitivity for a given element. | researchgate.net |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. psu.eduthermofisher.com The sample is irradiated with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms. Electrons from higher orbitals then drop to fill the vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. Each element emits fluorescent X-rays at a unique, characteristic energy, and the intensity of these X-rays is proportional to the concentration of that element in the sample. A key advantage of XRF is that it requires minimal sample preparation and is non-destructive, allowing the sample to be used for other analyses. psu.edu Research comparing XRF to ICP-OES for zinc analysis in grain samples has shown a strong correlation (R² = 0.96), demonstrating that XRF is a reliable and cost-effective alternative for determining zinc content. service.gov.uk However, factors like particle size can influence the accuracy of results for powder samples. psu.edu

| Parameter | Description | Citation |

|---|---|---|

| Principle | Measures the characteristic secondary X-rays emitted from a sample that has been excited by a primary X-ray source. | psu.edu |

| Sample Form | Solid powders, liquids, or homogenous solids. | psu.edu |

| Key Applications | Rapid, non-destructive elemental analysis of Zn and other elements in this compound. | psu.eduthermofisher.com |

| Advantages | Non-destructive, minimal sample preparation, flexible, and sensitive. | psu.edu |

Energy-Dispersive X-ray Analysis (EDX) for Local Composition

Energy-Dispersive X-ray Analysis (EDX or EDS) is a powerful analytical technique used in conjunction with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to determine the elemental composition of a sample. In this compound research, EDX is instrumental in confirming the presence and distribution of key elements such as zinc (Zn), phosphorus (P), and oxygen (O) in synthesized materials and coatings. bas.bgresearchgate.net This technique provides semi-quantitative to quantitative data on the local elemental makeup of zinc phosphate structures.

Research findings from EDX analyses have consistently verified the primary elemental constituents of zinc phosphate materials. For instance, studies on zinc phosphate nanoparticles have used EDX to confirm the elemental composition, showing distinct energy peaks corresponding to Zn, P, and O. researchgate.net Similarly, when zinc phosphate is used as a coating on various substrates, EDX analysis of the coating confirms the deposition of a layer containing these elements. bas.bgmdpi.com

In the context of modified zinc phosphate coatings, EDX is crucial for identifying the incorporation of other elements into the phosphate matrix. For example, in the development of tri-cationic phosphating baths, EDX analysis has been used to detect the presence of not only zinc and phosphorus but also manganese (Mn) and nickel (Ni) within the crystalline structure of the coating on steel and aluminum alloys. mdpi.com This confirms the formation of complex phosphates like (Zn,Ni,Mn)₃(PO₄)₂. The technique can also detect elements from the substrate material if the electron beam penetrates the coating or if the coating is not uniform. uni-pannon.hu

The following table presents typical elemental compositions of zinc phosphate coatings on different substrates as determined by EDX analysis in various research studies.

Table 1: Elemental Composition of Zinc Phosphate Coatings from EDX Analysis